REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7](C(=O)C(N)=O)=[C:8]([CH3:19])[N:9]2CC2C=CC=CC=2)=[CH:5][CH:4]=1.C(OC(NC1C=C(OC)C=CC=1CC(=O)C)=O)(C)(C)C>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[C:8]([CH3:19])[NH:9]2)=[CH:5][CH:4]=1
|
Name
|
6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=C(N(C2=C1)CC1=CC=CC=C1)C)C(C(=O)N)=O
|
Name
|
1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)CC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted with 20 mL of trifluoroacetic and the produce
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Type
|
CUSTOM
|
Details
|
chromatographed on silica eluting with 20% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=C(NC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |